
Assessing the Off-Target Effects of p-
Decylaminophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p-Decylaminophenol

Cat. No.: B609882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of p-
Decylaminophenol and related p-alkylaminophenol analogs. The information presented herein

is intended to inform researchers and drug development professionals on the selectivity profile

of this class of compounds, with supporting experimental data and detailed methodologies.

Introduction to p-Decylaminophenol and its Analogs
p-Decylaminophenol belongs to a class of p-alkylaminophenols that have demonstrated

potent antioxidant and anticancer activities.[1][2] These compounds, including p-

dodecylaminophenol, p-decanoylaminophenol, and p-dodecanoylaminophenol, are structurally

related to the synthetic retinoid fenretinide [N-(4-hydroxyphenyl)retinamide].[1] The primary

mechanism of action for their anticancer effects is correlated with the inhibition of lipid

peroxidation, rather than their superoxide scavenging activity.[1][2] Given their therapeutic

potential, understanding their off-target interaction profile is crucial for further development and

risk assessment.

Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activities of p-
Decylaminophenol and its analogs.

Table 1: In Vitro Anticancer Activity of p-Alkylaminophenols (IC50 values)
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Compound HL-60 (Leukemia)
HL60R (Leukemia, RA-
resistant)

p-Decylaminophenol

Not explicitly reported, but

activity is suggested to be

between p-octylaminophenol

and p-dodecylaminophenol

Not explicitly reported

p-Dodecylaminophenol > p-Decylaminophenol > p-Decylaminophenol

p-Decanoylaminophenol
Lower than p-

alkylaminophenols

Lower than p-

alkylaminophenols

p-Dodecanoylaminophenol
Lower than p-

alkylaminophenols

Lower than p-

alkylaminophenols

Fenretinide (Reference) Potent activity Potent activity

Data synthesized from studies demonstrating the structure-activity relationship of p-

alkylaminophenols.[1][3]

Table 2: Antioxidant Activity of p-Alkylaminophenols

Compound
Superoxide Scavenging
Activity

Inhibition of Lipid
Peroxidation

p-Decylaminophenol Moderate Potent

p-Dodecylaminophenol
Lower than p-

Decylaminophenol

More potent than p-

Decylaminophenol

p-Octylaminophenol
Higher than p-

Decylaminophenol

Less potent than p-

Decylaminophenol

p-Methylaminophenol Highest among analogs
Less potent than longer chain

analogs

Activity trends are based on comparative studies.[1][2]
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Off-Target Profile Assessment
Currently, comprehensive off-target screening data for p-Decylaminophenol against a broad

panel of kinases and receptors is not publicly available. However, insights into potential off-

target interactions can be gleaned from studies on the parent compound, fenretinide.

Fenretinide Off-Target Interactions:

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Fenretinide exhibits

weak binding affinity for RARs and RXRs.[4][5] Its biological activities are considered to be

largely independent of these receptors, distinguishing it from traditional retinoids.[6][7]

c-Jun N-terminal Kinase (JNK): Molecular modeling studies have shown that fenretinide can

bind with high affinity to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and

JNK3), acting as a competitive inhibitor.[8][9] This interaction may contribute to its anticancer

effects by suppressing invasion-related signaling pathways.[8]

Given the structural similarity, it is plausible that p-Decylaminophenol and its analogs could

also interact with some of these off-targets, although likely with different affinities. Further

dedicated screening is necessary to establish a definitive off-target profile.

Signaling Pathway Interactions
The primary activities of p-Decylaminophenol, namely superoxide scavenging and inhibition

of lipid peroxidation, are known to modulate key cellular signaling pathways implicated in

inflammation and cancer.

Lipid Peroxidation and Related Signaling
Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes that can

activate stress-responsive signaling pathways. Inhibition of lipid peroxidation by p-
Decylaminophenol is expected to attenuate these downstream effects.
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Inhibition of Lipid Peroxidation Signaling by p-Decylaminophenol
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Modulation of MAPK and NF-κB Pathways by p-Decylaminophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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